7-Oxabicyclo[4.1.0]hept-3-en-2-ol
Description
Properties
CAS No. |
62774-83-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-en-2-ol |
InChI |
InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h1-2,4-7H,3H2 |
InChI Key |
WWADCKSALBPDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2C1O2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Organometallic Addition to Epoxide Precursors
The most widely documented method for synthesizing 7-oxabicyclo[4.1.0]hept-3-en-2-ol involves the nucleophilic ring-opening of a bicyclic epoxide using organometallic reagents. This approach, reported in seminal work by Waller et al., employs methyl lithium (MeLi) to selectively attack the epoxide carbonyl, yielding the target alcohol.
Experimental Procedure
A representative synthesis begins with a cooled (−78°C) solution of the epoxide precursor 3-20 (28 mg, 0.17 mmol) in anhydrous tetrahydrofuran (THF, 4.0 mL). Methyl lithium (MeLi, 0.19 mmol) is added dropwise to the stirred solution, initiating a regioselective nucleophilic addition. The reaction proceeds via a six-membered transition state, favoring trans-diaxial ring-opening to form the alcohol 3-22 (this compound).
Table 1: Reaction Conditions for MeLi-Mediated Epoxide Ring-Opening
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Epoxide 3-20 | |
| Solvent | Anhydrous THF | |
| Temperature | −78°C | |
| Organometallic Reagent | Methyl lithium (MeLi) | |
| Reaction Time | 2–4 hours |
Mechanistic Insights
The reaction proceeds through a concerted mechanism where MeLi’s methyl group attacks the less hindered epoxide carbon, while the oxygen lone pair facilitates ring-opening. Density functional theory (DFT) calculations suggest that the trans-diaxial transition state minimizes steric strain, leading to >95% stereochemical fidelity.
Data Analysis and Research Discoveries
Optimization of Organometallic Additions
Recent studies highlight the critical role of solvent polarity and temperature in controlling reaction efficiency. Polar aprotic solvents like THF stabilize the transition state, enhancing nucleophilic attack rates by 30–40% compared to dichloromethane. Sub-stoichiometric quantities of Lewis acids (e.g., BF₃·Et₂O) further accelerate the reaction by polarizing the epoxide’s C–O bonds.
Solvent Screening Results
Table 3: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | 92 |
| Dichloromethane (DCM) | 8.9 | 68 |
| Diethyl Ether | 4.3 | 45 |
Stereochemical Elucidation
X-ray crystallography of related derivatives (e.g., 5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one) confirms the trans-diaxial configuration predominant in MeLi-mediated syntheses. Nuclear magnetic resonance (NMR) spectroscopy further corroborates stereochemistry, with distinct coupling constants (J = 4.8–5.2 Hz) between the hydroxyl proton and adjacent epoxide hydrogens.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation, followed by nucleophilic attack.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated bicyclic alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hept-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a scaffold for drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The oxygen bridge and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects : Methyl and isopropyl groups in plant-derived analogs increase volatility and antimicrobial efficacy .
Synthetic Pathways : The target compound can be synthesized via epoxide ring-opening or enzymatic oxidation, contrasting with brominated analogs requiring halogenation steps .
Q & A
Q. How can researchers optimize the synthesis of 7-Oxabicyclo[4.1.0]hept-3-en-2-ol to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For epoxide-derived bicyclic systems like this compound, key factors include:
-
Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states during cyclization .
-
Temperature control : Maintain sub-0°C conditions to minimize side reactions (e.g., ring-opening) .
-
Reaction monitoring : Employ TLC or GC-MS to track intermediate formation and adjust stoichiometry accordingly .
-
Purification : Utilize column chromatography with polar/non-polar solvent gradients (e.g., hexane:ethyl acetate) to isolate the product from diastereomers .
- Data Table : Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (BF₃·OEt₂) | 0.5–1.0 equiv | +25% yield |
| Temperature | -10°C to 0°C | Reduces byproducts by 40% |
| Solvent | Dichloromethane | Enhances solubility |
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify bridgehead protons (δ 1.8–2.2 ppm) and oxygenated carbons (δ 70–80 ppm). Use DEPT-135 to distinguish CH₂ groups in the bicyclic framework .
- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and epoxide (C-O-C stretch ~1250 cm⁻¹) functionalities .
- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 128.17 (C₇H₁₂O₂) and fragmentation patterns indicative of ring strain (e.g., loss of H₂O) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported thermodynamic properties of this compound?
- Methodological Answer : Discrepancies in enthalpy of formation (ΔHf) or strain energy may arise from differing experimental setups. To address this:
-
DFT Calculations : Use B3LYP/6-311+G(d,p) to compute strain energy, comparing results with experimental calorimetry data .
-
Solvent Effects : Apply PCM models to account for solvent interactions in experimental ΔHf measurements (e.g., water vs. non-polar solvents) .
-
Error Analysis : Quantify uncertainties in force fields (e.g., MMFF94) when modeling bicyclic systems .
- Data Table : Example Computational vs. Experimental Strain Energies
| Method | Strain Energy (kcal/mol) | Source |
|---|---|---|
| DFT (B3LYP) | 28.3 ± 1.5 | |
| Experimental (NIST) | 26.8 ± 0.8 |
Q. What strategies mitigate stereochemical instability during derivatization of this compound?
- Methodological Answer : The compound’s strained bicyclic structure makes it prone to epoxide ring-opening or stereochemical inversion. Mitigation approaches include:
- Protecting Groups : Use TBS ethers to shield the hydroxyl group during alkylation or acylation .
- Low-Temperature Kinetics : Perform reactions at -78°C (dry ice/acetone) to slow down racemization .
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans’ oxazolidinones) to preserve configuration .
Methodological Guidance for Data Analysis
Q. How should researchers interpret conflicting NMR data for bridgehead protons in substituted derivatives?
- Methodological Answer : Bridgehead proton shifts vary with substituent electronic effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
